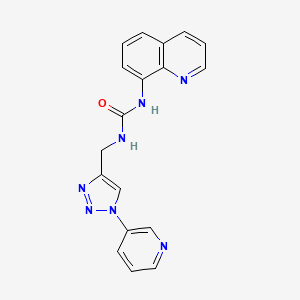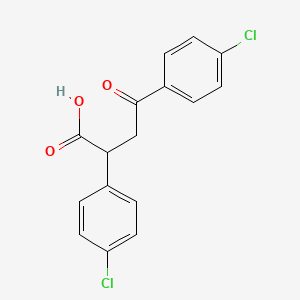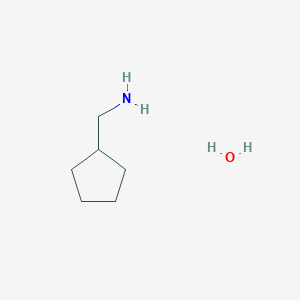
4-cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one" is a derivative of triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. Triazole derivatives are known for their diverse range of biological activities and are often explored for potential pharmaceutical applications.
Synthesis Analysis
While the provided data does not include direct information on the synthesis of "this compound," it is possible to infer from related compounds that the synthesis likely involves the construction of the triazole ring followed by the addition of cyclopentyl and cyclopropyl groups. For instance, the synthesis of related compounds such as 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole involves the formation of the triazole ring and subsequent functionalization .
Molecular Structure Analysis
The molecular structure of triazole derivatives can significantly influence their physical and chemical properties. For example, the molecule in "4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole" is disposed about a mirror plane with the triazole ring orthogonal to the cyclopropyl ring, indicating considerable delocalization of π-electron density within the triazole ring . This structural arrangement can affect the reactivity and interaction of the molecule with biological targets.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the triazole ring. The presence of substituents like cyclopentyl and cyclopropyl groups can further modify the chemical behavior of the compound. Although specific reactions for "this compound" are not detailed in the provided data, related compounds exhibit interactions such as hydrogen bonding and stacking interactions, which are crucial for their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are closely related to their molecular and crystal structures. For instance, the polymorphic forms of a related compound differ in their molecular and crystal structures, which in turn affect their interactions and stability . The orthorhombic and monoclinic polymorphs of the compound exhibit different types of stacking interactions and hydrogen bonding patterns, leading to variations in their physical properties such as solubility and melting points.
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structures Analysis
The molecular structure of triazole derivatives, including those related to 4-cyclopentyl-3-cyclopropyl-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one, has been extensively studied to understand their crystal and molecular configurations. For instance, the study on the crystal and molecular structures of two triazole derivatives revealed significant delocalization of π-electron density within the triazole ring, indicating its potential for forming stable supramolecular chains through N–H···N hydrogen bonding or C–H···O and C–H···N interactions. This structural characteristic suggests potential applications in materials science, particularly in designing supramolecular assemblies with specific properties (Boechat et al., 2010).
Fluorescent Behavior and Synthesis Efficiency
Another area of research focuses on the fluorescent behavior and synthesis efficiency of triazole derivatives. A study demonstrated the one-pot synthesis of 4-acetyl-5-methyl-1,2,3-triazole regioisomers with high yield, showcasing their fluorescent properties. The presence of electron-withdrawing substituents was found to enhance reaction speed and yield, highlighting the potential of such compounds in developing fluorescent materials or probes for biological and chemical sensing applications (Kamalraj et al., 2008).
Antioxidant Activity and Physicochemical Properties
The synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives has also been explored, particularly for their in vitro antioxidant activities and physicochemical properties. This research synthesized new compounds and assessed their reducing power, free radical scavenging, and metal chelating activity, comparing them to standard antioxidants. The physicochemical properties, such as lipophilicity and kinetic parameters, were also evaluated, suggesting the potential use of these compounds in pharmaceutical and nutraceutical applications due to their antioxidant properties (Yüksek et al., 2015).
Green and Recyclable Synthesis Methods
The development of environmentally friendly synthesis methods for triazole derivatives is an essential aspect of current research. A novel protocol using a DBU–water system for synthesizing 1,4,5-trisubstituted-1,2,3-triazoles represents a significant advancement in green chemistry. This method offers high atom economy, low environmental impact, and good yields, making it an attractive approach for synthesizing biologically and industrially important triazoles in a more sustainable manner (Singh et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-cyclopentyl-5-cyclopropyl-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-13-11(15)14(9-4-2-3-5-9)10(12-13)8-6-7-8/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVPNOHGQSXSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2507698.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2507699.png)
![6-Methoxy-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2507703.png)

![Ethyl 4-[allyl(methylsulfonyl)amino]benzoate](/img/structure/B2507707.png)
![N-(2-ethyl-6-methylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2507708.png)
![2,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2507709.png)




